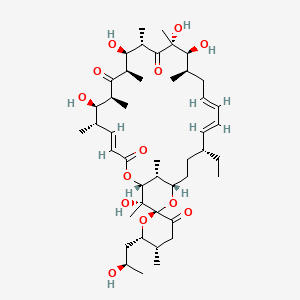
trilithium;(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-phosphonatooxyoxane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trilithium;(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-phosphonatooxyoxane-2-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound features a tetrahydropyran ring, which is a common structural motif in many biologically active molecules. The presence of multiple hydroxyl groups and a phosphonatooxy group makes it a versatile compound for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trilithium;(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-phosphonatooxyoxane-2-carboxylate typically involves multiple steps, starting from simpler precursors. The key steps include the formation of the tetrahydropyran ring, introduction of hydroxyl groups, and the addition of the phosphonatooxy group. Common reagents used in these steps include alcohols, phosphoric acid derivatives, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
trilithium;(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-phosphonatooxyoxane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phosphonatooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction can yield different alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
trilithium;(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-phosphonatooxyoxane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a useful probe for studying enzyme-substrate interactions.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism by which trilithium;(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-phosphonatooxyoxane-2-carboxylate exerts its effects involves interactions with specific molecular targets. The hydroxyl and phosphonatooxy groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, signal transduction, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R,4S,5S,6R)-2-ethoxy-6-hydroxymethyl-tetrahydropyran-3,4,5-triol: Similar tetrahydropyran structure but with different functional groups.
(2R,3S,4S,5R,6S)-2-(acetoxymethyl)-6-(4-(hydroxymethyl)-2-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate: Contains a tetrahydropyran ring with acetoxymethyl and nitrophenoxy groups.
Uniqueness
trilithium;(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-phosphonatooxyoxane-2-carboxylate is unique due to the presence of both hydroxyl and phosphonatooxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications.
Eigenschaften
CAS-Nummer |
103192-54-7 |
|---|---|
Molekularformel |
C6H8Li3O10P |
Molekulargewicht |
291.914 |
IUPAC-Name |
trilithium;(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-phosphonatooxyoxane-2-carboxylate |
InChI |
InChI=1S/C6H11O10P.3Li/c7-1-2(8)4(5(10)11)15-6(3(1)9)16-17(12,13)14;;;/h1-4,6-9H,(H,10,11)(H2,12,13,14);;;/q;3*+1/p-3/t1-,2+,3+,4-,6+;;;/m0.../s1 |
InChI-Schlüssel |
MDMNQYYWONRTBD-FBRSWWBBSA-K |
SMILES |
[Li+].[Li+].[Li+].C1(C(C(OC(C1O)OP(=O)([O-])[O-])C(=O)[O-])O)O |
Synonyme |
ALPHA-D-GALACTURONIC ACID 1-PHOSPHATE LITHIUM SALT |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanone, 1-bicyclo[2.1.0]pent-2-yl-, (1alpha,2alpha,4alpha)- (9CI)](/img/new.no-structure.jpg)


![2-[2-(4-Oxofuran-2-yl)ethoxy]acetic acid](/img/structure/B561187.png)



![6-Ethyl-3-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B561196.png)

